molecular formula C9H9NO4 B8118427 Methyl 3-carbamoyl-4-hydroxybenzoate

Methyl 3-carbamoyl-4-hydroxybenzoate

Cat. No. B8118427
M. Wt: 195.17 g/mol
InChI Key: OHSWRVNWUHUSSN-UHFFFAOYSA-N
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Patent
US08110570B2

Procedure details

Hydrogenolysis is effected by dissolving 1.2 gm (4.2 mmol) of methyl 4-benzyloxy-3-carbamoylbenzoate in 60 mL of methanol (warmed to effect solution), adding 1 gm of 10% Pd/C (50% water) catalyst, and stirring under 48 psi of hydrogen overnight at room temperature. The reaction mixture is filtered, and the catalyst is repeatedly washed with 10% MeOH/DCM. The combined filtrates are evaporated to dryness to give 0.79 gm (4.05 mmol, 96% yield) of methyl 3-carbamoyl-4-hydroxybenzoate.
Name
methyl 4-benzyloxy-3-carbamoylbenzoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[C:19](=[O:21])[NH2:20])C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:19]([C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:9]=1[OH:8])[C:13]([O:15][CH3:16])=[O:14])(=[O:21])[NH2:20]

Inputs

Step One
Name
methyl 4-benzyloxy-3-carbamoylbenzoate
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OC)C=C1)C(N)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the catalyst is repeatedly washed with 10% MeOH/DCM
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C=1C=C(C(=O)OC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.05 mmol
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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